Cas no 2649060-60-4 (N-tert-butyl-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxamide)

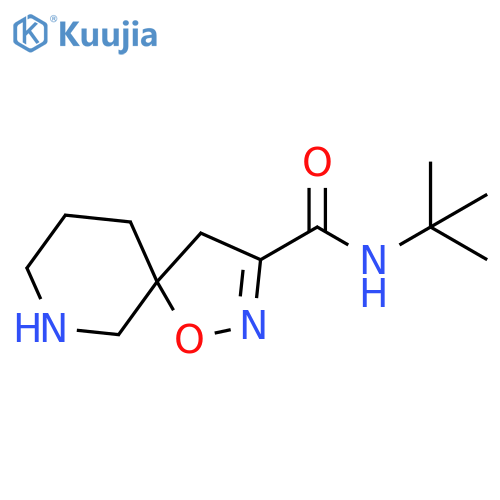

2649060-60-4 structure

商品名:N-tert-butyl-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxamide

CAS番号:2649060-60-4

MF:C12H21N3O2

メガワット:239.314042806625

MDL:MFCD31735918

CID:5239837

PubChem ID:138039494

N-tert-butyl-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide, N-(1,1-dimethylethyl)-

- N-tert-butyl-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxamide

-

- MDL: MFCD31735918

- インチ: 1S/C12H21N3O2/c1-11(2,3)14-10(16)9-7-12(17-15-9)5-4-6-13-8-12/h13H,4-8H2,1-3H3,(H,14,16)

- InChIKey: WLXKSACPRJEUPT-UHFFFAOYSA-N

- ほほえんだ: O1C2(CCCNC2)CC(C(NC(C)(C)C)=O)=N1

N-tert-butyl-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-304390-0.05g |

N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide |

2649060-60-4 | 95.0% | 0.05g |

$347.0 | 2025-03-19 | |

| Enamine | EN300-304390-1.0g |

N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide |

2649060-60-4 | 95.0% | 1.0g |

$1500.0 | 2025-03-19 | |

| Enamine | EN300-304390-10g |

N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide |

2649060-60-4 | 10g |

$6450.0 | 2023-09-05 | ||

| Enamine | EN300-304390-5.0g |

N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide |

2649060-60-4 | 95.0% | 5.0g |

$4349.0 | 2025-03-19 | |

| Enamine | EN300-304390-5g |

N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide |

2649060-60-4 | 5g |

$4349.0 | 2023-09-05 | ||

| Enamine | EN300-304390-1g |

N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide |

2649060-60-4 | 1g |

$1500.0 | 2023-09-05 | ||

| Enamine | EN300-304390-2.5g |

N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide |

2649060-60-4 | 95.0% | 2.5g |

$2940.0 | 2025-03-19 | |

| Enamine | EN300-304390-0.25g |

N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide |

2649060-60-4 | 95.0% | 0.25g |

$743.0 | 2025-03-19 | |

| Enamine | EN300-304390-0.1g |

N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide |

2649060-60-4 | 95.0% | 0.1g |

$518.0 | 2025-03-19 | |

| Enamine | EN300-304390-0.5g |

N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide |

2649060-60-4 | 95.0% | 0.5g |

$1170.0 | 2025-03-19 |

N-tert-butyl-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxamide 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

2649060-60-4 (N-tert-butyl-1-oxa-2,7-diazaspiro4.5dec-2-ene-3-carboxamide) 関連製品

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量